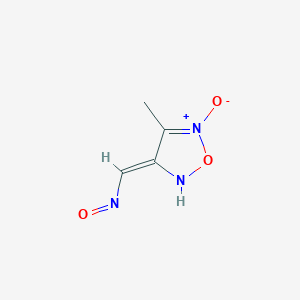
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-(fluorenyl-9-methoxycarbonyl) amino acids involves a series of steps that ensure the introduction of the fluorenyl group, which is crucial for the compound's activity and properties. Such compounds have been synthesized with a focus on their anti-inflammatory activity, demonstrating the importance of precise synthetic strategies to achieve desired functionalities and bioactivities (Weitzberg et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid has been elucidated using techniques like X-ray crystallography. Such studies provide insights into the conformational preferences and intermolecular interactions, crucial for understanding the compound's behavior in various environments (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving these compounds often focus on their ability to undergo transformations that modify their functional groups, which can affect their chemical properties significantly. For example, Schiff base formation using related thiophene derivatives demonstrates the chemical versatility and reactivity of the thiophenyl group, which is a common feature in similar compounds (Puthran et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how these compounds interact with their environment. Such properties are influenced by the molecular structure and can be studied through various analytical techniques, providing insights into the compound's behavior in different contexts (Venkatesan et al., 2016).
Chemical Properties Analysis
The chemical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid, such as reactivity towards various reagents, stability under different conditions, and its ability to participate in specific chemical reactions, are central to its application in synthesis and other areas. The compound's functionality, including the fluorenyl and thiophenyl groups, plays a significant role in its chemical behavior and interactions (Gregar & Gervay-Hague, 2004).
Wissenschaftliche Forschungsanwendungen
Applications in Peptide Synthesis
Additionally, this compound has been instrumental in the field of peptide synthesis. The preparation of various N-Fmoc-protected β2-homoamino acids, key components in the solid-phase synthesis of β-peptides, has been facilitated by the use of this compound. The protective group, N-Fmoc, derived from the fluorenyl moiety, provides stability and selectivity during the synthesis process, ensuring high yields and diastereoselectivities. The prepared Fmoc-amino acids have been fully characterized, underscoring the compound's utility in precise and controlled peptide construction (Šebesta & Seebach, 2003).
Self-Assembly and Morphological Studies
The compound has also been reported to participate in self-assembly processes, forming structures with varied morphologies. Studies have shown that Fmoc variants of amino acids, which include the fluorenyl moiety, can form self-assembled structures with controlled morphological changes under different concentrations and temperatures. These findings are crucial for the design of novel materials and nanotechnology applications, where the manipulation of molecular architecture at the nanoscale is fundamental (Kshtriya et al., 2021). Similar studies have also emphasized the self-assembling properties of Fmoc modified amino acids, indicating their potential in the development of new materials with desired functionalities (Gour et al., 2021).
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZJMRHROCYGY-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)

![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)


